![molecular formula C7H5FN2S B1340678 7-フルオロベンゾ[d]チアゾール-2-アミン CAS No. 20358-08-1](/img/structure/B1340678.png)
7-フルオロベンゾ[d]チアゾール-2-アミン
概要
説明
7-Fluorobenzo[d]thiazol-2-amine is a useful research compound. Its molecular formula is C7H5FN2S and its molecular weight is 168.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Fluorobenzo[d]thiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Fluorobenzo[d]thiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
化学的性質と合成
“7-フルオロベンゾ[d]チアゾール-2-アミン”は、CAS登録番号: 20358-08-1、分子量: 168.19の化合物です . この物質は固体であり、暗所、室温、不活性雰囲気下で保管する必要があります . この化合物は、16時間還流した後、ろ過、熱水への溶解、アンモニアによる中和、EtOAcによる抽出によって合成できます .
チアゾール誘導体の生物学的評価
“7-フルオロベンゾ[d]チアゾール-2-アミン”を含むチアゾールは、様々な分野における幅広い用途により注目を集めています . チアゾールは、1つの硫黄原子と1つの窒素原子を含む芳香族の5員環複素環式化合物です .
医薬品用途
チアゾールは、幅広い医薬品および生物学的活性を示しています. チアゾールは、抗菌剤(スルファゾール)、抗レトロウイルス剤(リトナビル)、抗真菌剤(アバファンギン)、抗がん剤(チアゾフリン)、抗糖尿病剤、抗炎症剤、抗アルツハイマー剤、抗高血圧剤、抗酸化剤、肝保護作用などの活性を示すことが知られています .
工業用途
チアゾールは、工業分野でも用途が見いだされています. チアゾールは、農薬、工業用、写真用増感剤として使用されます .
天然物
チアゾールは、ビタミンBやペニシリンなどの様々な天然物に見られる重要な構造モチーフです .
新規分子の合成
Safety and Hazards
作用機序
Target of Action
7-Fluorobenzo[d]thiazol-2-amine is a derivative of thiazole, a heterocyclic organic compound . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with various targets, leading to a range of biological effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .
Biochemical Pathways
Thiazoles are known to affect a variety of biochemical pathways due to their diverse biological activities . For instance, they can influence the synthesis of neurotransmitters, such as acetylcholine .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is bbb permeant . Its lipophilicity, as measured by Log Po/w (iLOGP), is 1.64 .
Result of Action
Thiazole derivatives have been shown to have a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
生化学分析
Biochemical Properties
7-Fluorobenzo[d]thiazol-2-amine plays a crucial role in biochemical reactions, particularly due to its ability to interact with enzymes, proteins, and other biomolecules. The compound has been shown to interact with enzymes such as superoxide dismutase and glutathione peroxidase, which are involved in oxidative stress responses . These interactions suggest that 7-Fluorobenzo[d]thiazol-2-amine may have antioxidant properties, potentially protecting cells from oxidative damage.
Cellular Effects
The effects of 7-Fluorobenzo[d]thiazol-2-amine on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of key signaling molecules, leading to changes in gene expression patterns . This modulation can affect cellular metabolism, potentially altering the balance between anabolic and catabolic processes.
Molecular Mechanism
At the molecular level, 7-Fluorobenzo[d]thiazol-2-amine exerts its effects through specific binding interactions with biomolecules. The compound can bind to active sites of enzymes, either inhibiting or activating their functions . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Fluorobenzo[d]thiazol-2-amine have been shown to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that 7-Fluorobenzo[d]thiazol-2-amine remains stable under certain conditions, but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound has been associated with sustained changes in cellular processes, including alterations in cell growth and differentiation.
Dosage Effects in Animal Models
The effects of 7-Fluorobenzo[d]thiazol-2-amine vary with different dosages in animal models. At lower doses, the compound has been observed to exert beneficial effects, such as enhancing antioxidant defenses and improving cellular function . At higher doses, it can induce toxic or adverse effects, including oxidative stress and cellular damage . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
7-Fluorobenzo[d]thiazol-2-amine is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of key metabolites, potentially altering the overall metabolic state of the cell . These interactions suggest that 7-Fluorobenzo[d]thiazol-2-amine may play a role in metabolic regulation, with potential implications for metabolic disorders.
Transport and Distribution
Within cells and tissues, 7-Fluorobenzo[d]thiazol-2-amine is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The transport and distribution of 7-Fluorobenzo[d]thiazol-2-amine are critical for its biological activity, influencing its accessibility to target biomolecules.
Subcellular Localization
The subcellular localization of 7-Fluorobenzo[d]thiazol-2-amine is a key factor in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall biological effects, highlighting the importance of understanding its subcellular dynamics.
特性
IUPAC Name |
7-fluoro-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2S/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMZTMFZBAXQSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90565037 | |
| Record name | 7-Fluoro-1,3-benzothiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90565037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20358-08-1 | |
| Record name | 7-Fluoro-2-benzothiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20358-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Fluoro-1,3-benzothiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90565037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

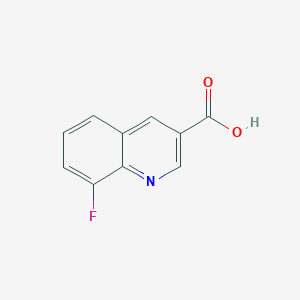
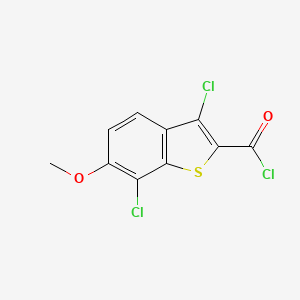
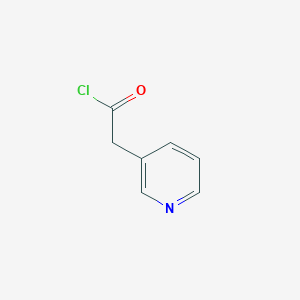


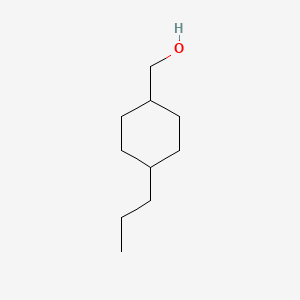
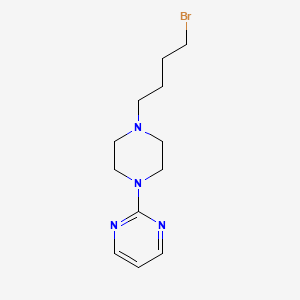
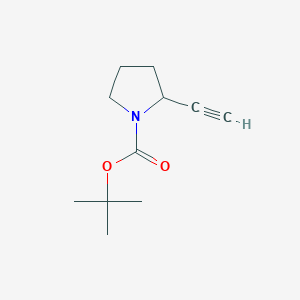
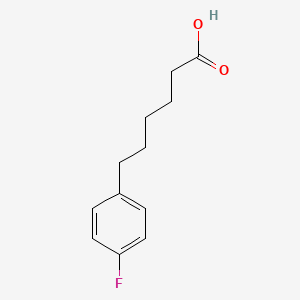
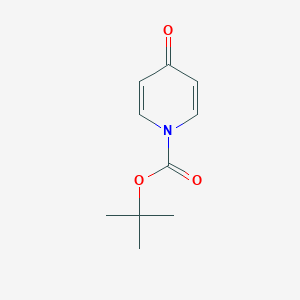

![2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B1340634.png)

